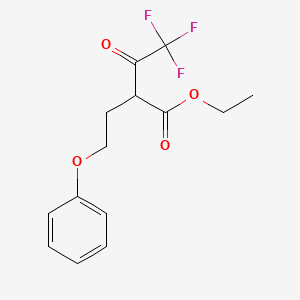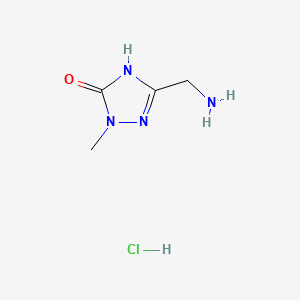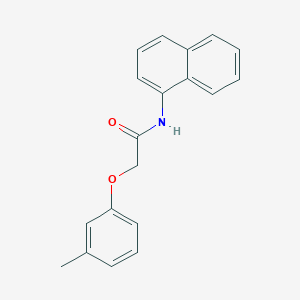
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a naphthalene ring and a 3-methylphenoxy group connected through an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 3-methylphenol with naphthalen-1-ylamine in the presence of an acylating agent. One common method is as follows:
-
Step 1: Formation of 3-methylphenoxyacetyl chloride
- React 3-methylphenol with thionyl chloride (SOCl₂) to form 3-methylphenoxyacetyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Formation of this compound
- React 3-methylphenoxyacetyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine.
- Reaction conditions: Stirring at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors or as a precursor for the development of novel polymers.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methylphenoxy)-N-(naphthalen-1-yl)acetamide
- 2-(3-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide
- 2-(3-chlorophenoxy)-N-(naphthalen-1-yl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C19H17NO2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17NO2/c1-14-6-4-9-16(12-14)22-13-19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
InChI-Schlüssel |
YKGGUGWTCYOWSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
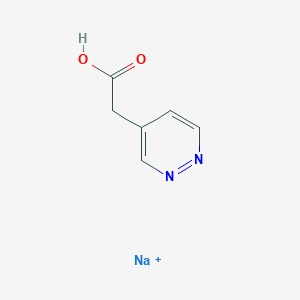
![2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B12444467.png)
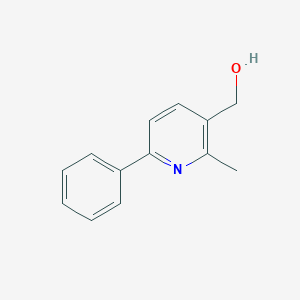
![Imidazo[2,1-b]thiazole-5,6-diamine](/img/structure/B12444478.png)

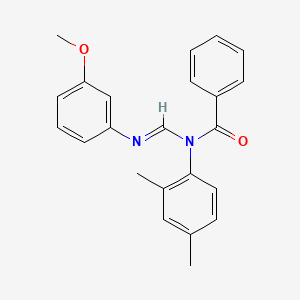
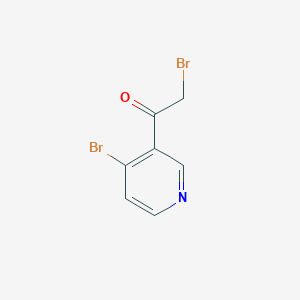
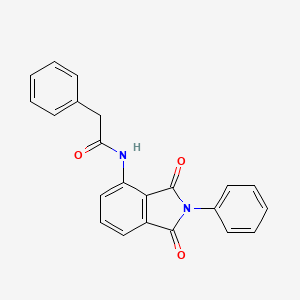
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)


